molecular formula C20H23NO2 B1614105 2,5-Dimethyl-2'-morpholinomethyl benzophenone CAS No. 898750-50-0

2,5-Dimethyl-2'-morpholinomethyl benzophenone

Cat. No. B1614105
M. Wt: 309.4 g/mol
InChI Key: DTPIBDKXMQXCFI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2'-morpholinomethyl benzophenone (2,5-DMMBP) is a benzophenone derivative with a wide range of applications in organic synthesis and research. It is a colorless, crystalline solid with a melting point of 105-106 °C. It is used as a catalyst in organic synthesis and has been extensively studied for its various applications in organic chemistry and research.

Scientific Research Applications

Biological Chemistry and Bioorganic Applications Benzophenone photochemistry is extensively used in biological chemistry and bioorganic chemistry for its unique photochemical properties. Upon excitation, benzophenone photophores can form a biradicaloid triplet state that enables hydrogen atom abstraction from C-H bonds, leading to covalent C-C bond formation. This capability is harnessed for binding/contact site mapping of protein interactions, identification of molecular targets, proteome profiling, and bioconjugation of biopolymers. Benzophenone's low reactivity toward water and stability under ambient light conditions, along with its commercial availability in various building blocks, make it a versatile tool in the development of bioconjugation techniques and surface grafting technologies (Dormán et al., 2016).

Material Science In material science, benzophenones serve as photocrosslinking agents, facilitating the in vivo incorporation of unnatural amino acids into proteins in Escherichia coli. This ability enhances crosslinking efficiency in protein subunits upon irradiation, showcasing potential for the development of novel materials and biomolecules with tailored properties (Chin et al., 2002).

Organic Chemistry In organic chemistry, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, leading to the formation of compounds like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, illustrates the application of benzophenone derivatives in synthesizing novel organic compounds. The crystal structure analysis of these compounds helps in understanding their chemical behavior and potential applications in further chemical reactions (Mugnoli et al., 1980).

properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-7-8-16(2)19(13-15)20(22)18-6-4-3-5-17(18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPIBDKXMQXCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643542
Record name (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2'-morpholinomethyl benzophenone

CAS RN

898750-50-0
Record name Methanone, (2,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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